![molecular formula C20H18ClNO4 B2844930 3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010933-62-6](/img/structure/B2844930.png)

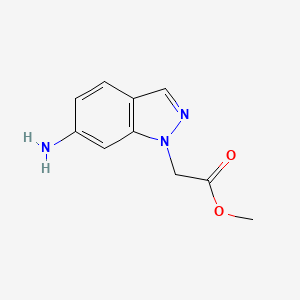

3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

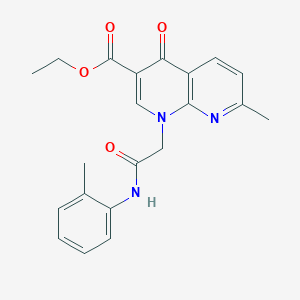

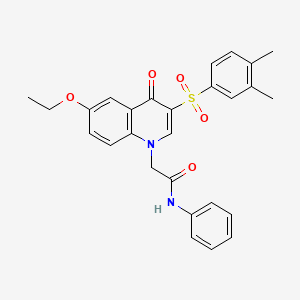

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the chlorophenyl and hydroxypropyl groups. The formation of the chromeno[8,7-e][1,3]oxazin-4(8H)-one ring system would likely be the most complex part of the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[8,7-e][1,3]oxazin-4(8H)-one ring system, which is a fused ring system containing oxygen and nitrogen atoms. The chlorophenyl and hydroxypropyl groups would be attached to this ring system .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chlorophenyl group could undergo reactions typical of aromatic halides, while the hydroxypropyl group could participate in reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the chlorophenyl group could increase its lipophilicity, while the hydroxypropyl group could enhance its water solubility .Aplicaciones Científicas De Investigación

- Anti-Inflammatory Properties : Phloretic acid has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs .

- Antioxidant Activity : Due to its phenolic structure, phloretic acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

- Metabolite in Microorganisms : Desaminotyrosine, a derivative of phloretic acid, is produced by certain microbes. It has been shown to prevent influenza by enhancing type I interferon signaling .

- Endogenous Metabolite : Desaminotyrosine is naturally present in wild-type mice, both in feces and serum. Its biological role remains an area of active research .

- Gut Microbiota Interaction : Desaminotyrosine production is influenced by gut microbiota. Understanding its role in microbial metabolism could have implications for health and disease .

- 3-Hydroxypropionic Acid (3-HP) Production : Phloretic acid serves as a precursor for 3-HP, a valuable platform chemical used in the synthesis of biodegradable plastics, biofuels, and other bio-based materials .

- Yeast Engineering : Researchers have engineered yeast strains to produce 3-HP efficiently from glucose. The shortest pathway for 3-HP production in Saccharomyces cerevisiae involves phloretic acid as an intermediate .

- Fluorescent Substrate : Phloretic acid can be employed as a sensitive fluorescent substrate for horseradish peroxidase and other peroxidases in analytical assays .

Pharmaceutical Applications

Biological and Metabolic Roles

Industrial and Biotechnological Applications

Analytical and Diagnostic Uses

Agricultural and Environmental Applications

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-9-(3-hydroxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c21-14-4-2-13(3-5-14)17-11-25-20-15(19(17)24)6-7-18-16(20)10-22(12-26-18)8-1-9-23/h2-7,11,23H,1,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUCYVUSSSMHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)